molecular formula C14H16N2O2 B1438514 Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate CAS No. 1170897-36-5

Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

Cat. No. B1438514
CAS RN: 1170897-36-5
M. Wt: 244.29 g/mol
InChI Key: BWCMLFDWTHYEGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,3,4-tetrahydro- and pyrido[1,2-a]benzimidazoles, has been reported . These compounds were synthesized via a one-pot condensation reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and aromatic aldehydes at 100 °C under solvent-free condition . The preparation of tetrahydropyrido[2,3-d]pyrimidine was achieved via vinylogous anomeric based oxidation mechanism with a high yield and short reaction time .

Scientific Research Applications

Drug Discovery

This compound has shown promise in the field of drug discovery due to its structural similarity to 1,2,3-triazoles, which are known for their broad applications in medicinal chemistry . The unique properties of the triazole ring, such as high chemical stability and hydrogen bonding ability, make it an attractive scaffold for developing new pharmaceuticals.

Organic Synthesis

In organic synthesis, the triazole core is utilized for its versatility in forming stable heterocyclic compounds. The compound could be used to synthesize novel triazole derivatives that can serve as intermediates in the synthesis of more complex organic molecules .

Polymer Chemistry

The robustness of the triazole ring makes it suitable for incorporation into polymers. This compound could be used to create new polymeric materials with enhanced stability and desirable physical properties for industrial applications .

Supramolecular Chemistry

Supramolecular chemists could explore the use of this compound in the design of new molecular assemblies. Its potential for strong intermolecular interactions could lead to the development of novel supramolecular structures .

Bioconjugation

The compound’s reactive sites make it a candidate for bioconjugation techniques, where it could be used to attach biomolecules to various substrates or to each other, facilitating studies in chemical biology .

Fluorescent Imaging

Due to the fluorescent properties of related triazole compounds, this compound might be used in the development of new fluorescent probes for imaging in biological systems, aiding in the visualization of cellular processes .

properties

IUPAC Name

methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-5-6-16-12-4-3-10(14(17)18-2)8-11(12)15-13(16)7-9/h3-4,8-9H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCMLFDWTHYEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC3=C2C=CC(=C3)C(=O)OC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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